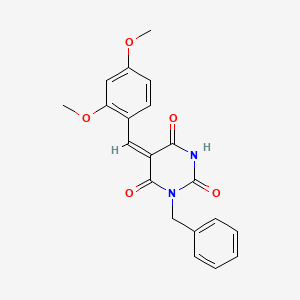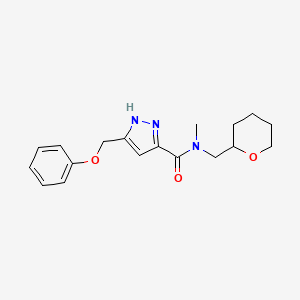
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as BDMPT, is a pyrimidine derivative that has been extensively studied for its potential in various scientific research applications. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated.
Scientific Research Applications
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential in various scientific research applications. It has been investigated for its anticancer activity, antifungal activity, and antiviral activity. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Mechanism of Action
The mechanism of action of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, studies have shown that 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of fungi by interfering with the fungal cell wall synthesis. Additionally, 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the replication of certain viruses.
Biochemical and Physiological Effects:
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. Studies have shown that 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce cell cycle arrest and apoptosis in cancer cells. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to inhibit the growth of fungi by disrupting the fungal cell wall synthesis. Additionally, 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been reported to inhibit the replication of certain viruses.
Advantages and Limitations for Lab Experiments
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been shown to have low toxicity in vitro. However, 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to use in certain experiments. Additionally, the synthesis of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione requires careful handling and purification to obtain a pure compound.
Future Directions
There are several future directions for the study of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential area of research is the development of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a fluorescent probe for the detection of metal ions in biological systems. Another potential area of research is the investigation of the anticancer activity of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a pyrimidine derivative that has been extensively studied for its potential in various scientific research applications. It can be synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been investigated. 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, including the development of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione as a fluorescent probe and the investigation of its potential as a therapeutic agent for various diseases.
Synthesis Methods
1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be synthesized using different methods, including the reaction of 2,4-dimethoxybenzaldehyde with benzylamine and ethyl acetoacetate in the presence of a catalyst. Another method involves the reaction of 2,4-dimethoxybenzaldehyde with malononitrile and benzylamine in the presence of a catalyst. The synthesis of 1-benzyl-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione requires careful handling and purification to obtain a pure compound.
properties
IUPAC Name |
(5E)-1-benzyl-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5/c1-26-15-9-8-14(17(11-15)27-2)10-16-18(23)21-20(25)22(19(16)24)12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,21,23,25)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCHEMEOBPCQB-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)NC(=O)N(C2=O)CC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-1-benzyl-5-(2,4-dimethoxybenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-cyclopentyl-3-piperidinyl)methyl]-4-methyl-N-[2-(1-piperidinyl)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6122436.png)


![2-[4-(3,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6122447.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]-2-thiophenecarboxamide](/img/structure/B6122454.png)
![1-{4-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-methoxyphenoxy}-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B6122462.png)
![3-(1,3-benzodioxol-5-yl)-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-phenylpropanamide](/img/structure/B6122468.png)

![6-chloro-N~4~-[2-(4-morpholinyl)ethyl]-2,4-pyrimidinediamine](/img/structure/B6122476.png)
![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)

![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)
![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)